molecular formula C24H20ClF3N2O3 B3581931 4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide

4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide

Cat. No.: B3581931
M. Wt: 476.9 g/mol
InChI Key: UXGGXOMDBRDZFA-UHFFFAOYSA-N
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Description

4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which can be synthesized from 2-chloroaniline and trifluoromethylating agents under specific conditions . This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative. The final step involves the reaction of this intermediate with N-(2,5-dimethylphenyl)amine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N2O3/c1-14-3-4-15(2)20(11-14)30-23(32)16-5-8-18(9-6-16)33-13-22(31)29-21-12-17(24(26,27)28)7-10-19(21)25/h3-12H,13H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGGXOMDBRDZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide
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4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide
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4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide
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4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide
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4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide
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4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzamide

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